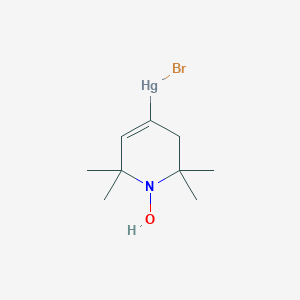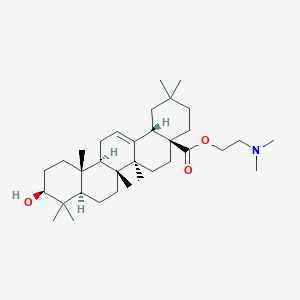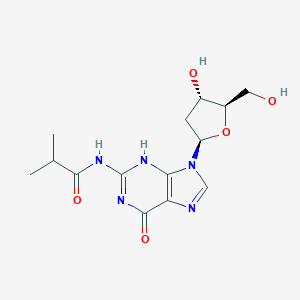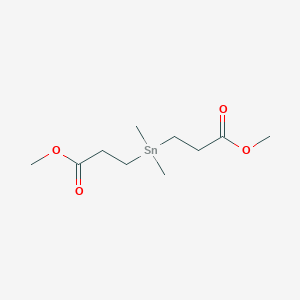![molecular formula C18H14O3 B049081 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol CAS No. 890854-82-7](/img/structure/B49081.png)
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Overview
Description
Synthesis Analysis
- The synthesis of related compounds involving phenyl and benzene units has been explored in several studies. For example, the synthesis and crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, a model of polyphenylene containing 1,3,5-trisubstituted benzene rings, was studied by Lindeman et al. (1994) (Lindeman et al., 1994).
Molecular Structure Analysis
- Research on compounds with similar molecular frameworks, such as [3,5-Bis(benzyloxy)phenyl]methanol, has revealed insights into the molecular structure, including the orientation of phenyl rings in relation to the central benzene ring (Zhu et al., 2009) (Zhu et al., 2009).
Chemical Reactions and Properties
- Studies like the one on the synthesis and mesomorphic behaviour of 1,2,4,5-tetrasubstituted benzenes with varying substituents have contributed to understanding the chemical reactions and properties of similar benzene-based compounds (Norbert et al., 1997) (Norbert et al., 1997).
Physical Properties Analysis
- The study of liquid-crystalline polyethers based on 1,4-Bis[2-(4-Hydroxyphenyl)Ethyl]Benzene, for instance, provides insights into the high-temperature mesophase behavior and other physical properties of related compounds (Percec et al., 1992) (Percec et al., 1992).
Chemical Properties Analysis
- The electrochemical and ferromagnetic couplings in similar compounds, like 4,4',4''-(1,3,5-benzenetriyl)tris(phenoxyl) radical formation, can shed light on the chemical properties of 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol (Nishide et al., 2001) (Nishide et al., 2001).
Scientific Research Applications
It can serve as an analytical reagent for the determination of molybdenum(VI) in biological fluids and plant material, showing good agreement and effectiveness (Neelam, Dasari, Prasad, & Nayak, 2010).
The compound has been identified as a potent and selective inhibitor of aldose reductase, indicating its potential as a lead compound for targeting long-term complications of diabetes (Chatzopoulou et al., 2011).
A highly sensitive UPLC method has been developed to quantify its genotoxic impurity in Escitalopram oxalate, an important consideration in pharmaceuticals (Katta et al., 2017).
The compound contributes to the synthesis of various other compounds, providing a more efficient and environmentally friendly method, with implications for multiple industrial and research applications (Imoto et al., 2010).
Its derivatives have been studied for antioxidative activity, highlighting the compound's potential in health and wellness applications, particularly for its antioxidative properties (Thuy et al., 2021).
Another important application is in the synthesis and investigation of polyimides and polyamides, which are important in material sciences for creating transparent, flexible, and tough films (Hsiao & Yang, 1994; Hsiao & Chang, 1996).
Additionally, it has been used in studies investigating photocatalytic oxidation processes, which have significant implications for environmental remediation and understanding chemical pathways (Tang & Huang, 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
Based on the structure of the compound and its similarity to other compounds, it can be inferred that it might interact with its targets through a mechanism involving resonance stabilization . This is a common feature in aromatic compounds, where the delocalization of electrons contributes to the stability of the molecule .
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that this compound might influence the biosynthesis of leukotriene b4 , a proinflammatory mediator.
Result of Action
Based on its potential target, it can be inferred that this compound might have a role in modulating inflammatory responses through the biosynthesis of leukotriene b4 .
properties
IUPAC Name |
5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADMQAUVBPTTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)






![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)




![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)